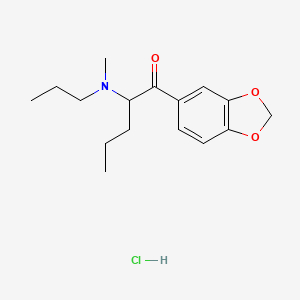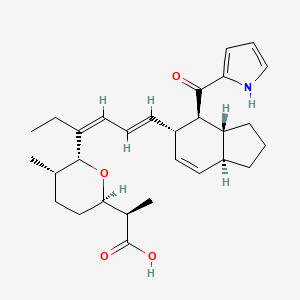
Deethylindanomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Deethylindanomycin is typically produced through fermentation processes involving Streptomyces setonii. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to optimize the production of the antibiotic .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by extraction and purification processes. The antibiotic is extracted from the fermentation broth using organic solvents, and further purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to obtain a product with high purity .
化学反应分析
Types of Reactions: Deethylindanomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antimicrobial properties or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Deethylindanomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ionophore properties and histamine-releasing actions.
Medicine: Its antimicrobial properties are explored for developing new antibiotics and anticoccidial agents.
Industry: this compound is used in the agricultural industry to control coccidial infections in poultry.
作用机制
Deethylindanomycin acts as an ionophore, selectively transporting potassium ions across lipid bilayer membranes. This disrupts the ion balance within bacterial cells, leading to cell death. The compound also induces histamine release from rodent mast cells and human basophils in a calcium-dependent manner . The molecular targets include ion channels and transporters involved in maintaining cellular ion homeostasis .
相似化合物的比较
Deethylindanomycin is unique due to its specific ionophore properties and selective activity against potassium ions. Similar compounds include:
Indanomycin: Another polyether antibiotic with similar ionophore properties but different ion selectivity.
Monensin: A polyether antibiotic with broader ion selectivity, including sodium and calcium ions.
Salinomycin: Known for its anticoccidial activity and ionophore properties, but with a different ion selectivity profile.
These comparisons highlight this compound’s unique selectivity for potassium ions, making it a valuable tool in studying ion transport and developing targeted antimicrobial therapies.
属性
分子式 |
C29H39NO4 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC 名称 |
(2R)-2-[(2R,5S,6R)-6-[(3Z,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8-/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 |
InChI 键 |
HSZFOQSMGNAIJM-WDSRKPHJSA-N |
手性 SMILES |
CC/C(=C/C=C/[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C |
规范 SMILES |
CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





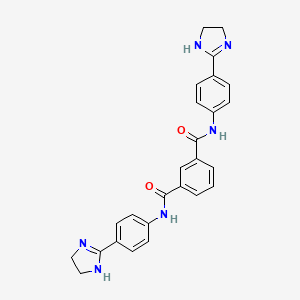
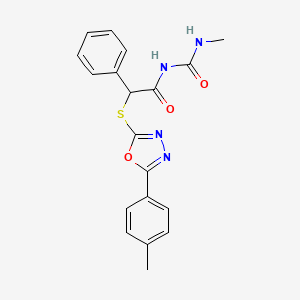
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B10782770.png)

![(4S,5S,7E,9R,11Z,13S,15S,17S,19R,21R,25R,27R,27aS)-17-(Acetyloxy)-4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,25,26,27,27a-docosahydro-5,15,21-trihydroxy-25-[(1R)-1-hydroxyethyl]-11-(2-methoxy-2-oxoethylidene)-6,6,16,16-tetramethyl-2,23-dioxo-5,27](/img/structure/B10782781.png)
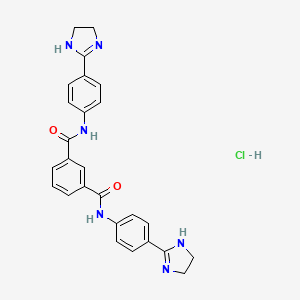
![4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-Butenoic acid](/img/structure/B10782798.png)

![4-[[5-(Diaminomethylideneamino)-1-(2-methylbutylamino)-1-oxopentan-2-yl]amino]-3-[[2-[[5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10782806.png)
![[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B10782812.png)
